3-Phenylcyclobutane-1-sulfonyl chloride
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Overview
Description
3-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₁ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a cyclobutane ring, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-phenylcyclobutanol with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction is as follows:
C6H5C4H7OH+SOCl2→C6H5C4H7SO2Cl+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains the preferred reagent due to its efficiency in converting alcohols to sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfides/Thiols: Formed by reduction.
Scientific Research Applications
3-Phenylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: It is employed in the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the cyclobutane ring.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the cyclobutane ring.
Cyclohexane Sulfonyl Chloride: Contains a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
3-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
3-phenylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUKYYILZUSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935090-80-4 |
Source
|
Record name | 3-phenylcyclobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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